molecular formula C7H2Cl2N2O6 B146551 2,4-Dichloro-3,5-dinitrobenzoic acid CAS No. 52729-03-0

2,4-Dichloro-3,5-dinitrobenzoic acid

Cat. No. B146551
CAS RN: 52729-03-0
M. Wt: 281 g/mol
InChI Key: OCJYCLPVZHBZRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-3,5-dinitrobenzoic acid would consist of a benzene ring with two chloro substituents and two nitro groups positioned as indicated by the name. The presence of these electron-withdrawing groups would affect the electron density of the benzene ring and could influence the reactivity of the compound.

Chemical Reactions Analysis

The papers provided discuss the use of 3,5-dinitrobenzoic acid in chemical reactions. For instance, it has been used as a reagent for the determination of creatinine and for the estimation of cardiotonic glycosides like digitoxin . The reaction involves the formation of a colored complex that can be measured spectrophotometrically. This suggests that 2,4-Dichloro-3,5-dinitrobenzoic acid could potentially participate in similar reactions where its nitro groups are involved in the formation of colored complexes with other compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,4-Dichloro-3,5-dinitrobenzoic acid are not described in the provided papers, we can infer that the compound would likely be a solid at room temperature and have a relatively high melting point due to the presence of strong electron-withdrawing groups. The compound's solubility in various solvents and its reactivity would be influenced by the nitro and chloro substituents. The papers mention the importance of controlling the temperature and reaction time for optimal results in reactions involving 3,5-dinitrobenzoic acid , which could also be relevant for 2,4-Dichloro-3,5-dinitrobenzoic acid.

Scientific Research Applications

1. Supramolecular Assembly

2,4-Dichloro-3,5-dinitrobenzoic acid is involved in the formation of molecular complexes and supramolecular assemblies. A study by Ranganathan and Pedireddi (1998) demonstrated its ability to form a 2:1 molecular complex with 1,4-diiodobenzene, highlighting its significance in hydrogen bond interactions in crystal formation (Ranganathan & Pedireddi, 1998).

2. Kinetics of Nucleophilic Substitution Reactions

The kinetics of nucleophilic substitution reactions involving methyl 2,4-dichloro-3,5-dinitrobenzoate have been studied by Fathalla and Hamed (2006). Their research provides insights into the behavior of this compound in different solvents and temperatures, using UV, IR, 1H NMR, and elemental analysis (Fathalla & Hamed, 2006).

3. Coordination Polymers and Solvent Dependency

Pedireddi and Varughese (2004) explored the synthesis and structure of Co(II) complexes with 2,4-dichloro-3,5-dinitrobenzoic acid, demonstrating the solvent-dependent formation of coordination polymers. This study shows the diverse recognition patterns and interactions in different solvents, contributing to the understanding of coordination chemistry (Pedireddi & Varughese, 2004).

4. Biological Monitoring Applications

2,4-Dichloro-3,5-dinitrobenzoic acid has been used as a metabolite in biological monitoring. Angerer and Weismantel (1998) developed a method to determine this compound in urine, which is crucial for monitoring exposure to dinitrotoluene, an important factor in occupational health (Angerer & Weismantel, 1998).

5. Solubility Studies

Liu et al. (2020) investigated the solubility of various compounds including 2,4-dichloro-3,5-dinitrobenzoic acid in different solvents. Their research contributes to the understanding of solute transfer processes and the solubility properties of this compound (Liu et al., 2020).

6. Synthesis and Characterization of Derivatives

Tudose et al. (2010) synthesized derivatives of 4-chloro-3,5-dinitrobenzoic acid and studied their properties, including fluorescence and complexing properties. This research expands the application potential of 2,4-dichloro-3,5-dinitrobenzoic acid derivatives in various fields (Tudose et al., 2010).

7. Catalytic Applications in Organic Synthesis

Bodipati et al. (2014) demonstrated the use of 3,5-dinitrobenzoic acid in the synthesis of unsaturated glycosides and in the tetrahydropyranylation of alcohols and phenols. This shows its potential as a catalyst in organic synthesis processes (Bodipati et al., 2014).

Safety And Hazards

2,4-Dichloro-3,5-dinitrobenzoic acid may cause harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

2,4-dichloro-3,5-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2N2O6/c8-4-2(7(12)13)1-3(10(14)15)5(9)6(4)11(16)17/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJYCLPVZHBZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200701
Record name 2,4-Dichloro-3,5-dinitrobenzoic acid
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Molecular Weight

281.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3,5-dinitrobenzoic acid

CAS RN

52729-03-0
Record name 2,4-Dichloro-3,5-dinitrobenzoic acid
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Record name 2,4-Dichloro-3,5-dinitrobenzoic acid
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Record name 52729-03-0
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Record name 2,4-Dichloro-3,5-dinitrobenzoic acid
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Record name 2,4-dichloro-3,5-dinitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MF Fathalla, EA Hamed - Journal of Chemical Research, 2006 - journals.sagepub.com
The kinetic of the nucleophilic substitution of methyl 2,4-dichloro-3,5-dinitrobenzoate with piperidine, piperazine, morpholine and thiomorpholine in methanol and benzene were …
Number of citations: 7 journals.sagepub.com
AJ Anciaux, A Demonceau, AF Noels… - The Journal of …, 1981 - ACS Publications
The addition of carbenes (generated from diazo esters) to aromatic molecules is efficiently catalyzed at room temperature by electron-poor Rh (II) carboxylates [tetrakis (…
Number of citations: 200 pubs.acs.org
A Gutenkauf, A Düker, HP Fock - Biodegradation, 1998 - Springer
The removal of chlorinated, nitrated, and sulfonated benzoic acids in cultures of the unicellular green alga, Chlamydomonas reinhardtii 11-32b, was investigated, and the metabolic fate …
Number of citations: 5 link.springer.com
JR Beck, JA Yahner - The Journal of Organic Chemistry, 1978 - ACS Publications
Results Three general procedures were used for the synthesis of the benzoic acids. The first (Scheme I) involved treatment of 4-chloro-3, 5-dinitrobenzoic acid (1) with excess …
Number of citations: 12 pubs.acs.org
JR Beck, JA Yahner - The Journal of Organic Chemistry, 1978 - ACS Publications
Nucleophilic displacement of nitro groups either ortho of parato an electron pair stabilizing function is well docu-mented. Our previous reports1 have demonstrated the syn-thetic utility of …
Number of citations: 42 pubs.acs.org
D Kinchington, T Ng, N Mathews… - Antiviral Chemistry …, 1997 - journals.sagepub.com
A number of analogues of benzoic acid were evaluated in a T cell costimulation assay. One compound, the sodium salt of 2-chloro-5-nitrobenzoic acid (CNBA-Na) was chosen for …
Number of citations: 15 journals.sagepub.com
S Sun, J Headrick, T Staller… - Journal of Microcolumn …, 1998 - Wiley Online Library
The potential utility of capillary electrophoresis (CE) as an analysis and biological assay method for rapid screening of single‐component combinatory libraries is demonstrated by …
Number of citations: 4 onlinelibrary.wiley.com
W Dölling, A Perjéssy, I Schaller… - Journal of heterocyclic …, 1998 - Wiley Online Library
2‐Halogeno substituted N‐cyanomethyl‐N‐methylbenzamides 1a‐1i were investigated in a correlation analysis by ir spectroscopy to determine the conformational behavior. …
Number of citations: 1 onlinelibrary.wiley.com
A Hassner, C Stumer - 2013 - books.google.com
Synthetically useful organic reactions or reagents are often referred to by the name of the discoverer (s) or developer (s). Older name reactions are described in text books, but more …
Number of citations: 132 books.google.com
AC Nichols - 1985 - search.proquest.com
Eighty-five chemicals were tested for L-glutamic acid neuroreceptor binding in a synaptosomal assay. Based on these results, two photoaffinity probes, gamma-L-glutamyl-para-…
Number of citations: 2 search.proquest.com

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